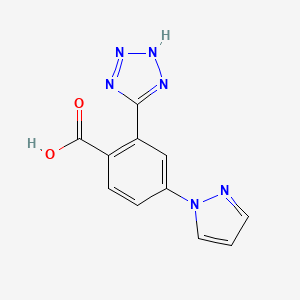
4-(Pyrazol-1-yl)-2-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrazol-1-yl)-2-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazol-1-yl)-2-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the tetrazole ring. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of hydrazine with appropriate diketones or β-diketones to form the pyrazole ring.
Cyclization Reactions: Cyclization of the intermediate compounds can lead to the formation of the tetrazole ring.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups on the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Pyrazol-1-yl)-2-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation Reactions:
Reduction Reactions: These reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used in the synthesis of other complex organic molecules and as a building block in organic synthesis. Biology: Medicine: The compound may have therapeutic potential, and research is ongoing to explore its use in drug development. Industry: It can be used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 4-(Pyrazol-1-yl)-2-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
4-(Pyrazol-1-yl)benzoic acid: This compound lacks the tetrazole ring and has different chemical properties.
2-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid: This compound lacks the pyrazole ring and has different chemical properties.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure but differ in their ring composition and properties.
Uniqueness: 4-(Pyrazol-1-yl)-2-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid is unique due to its combination of pyrazole and tetrazole rings, which provides it with distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
4-pyrazol-1-yl-2-(2H-tetrazol-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O2/c18-11(19)8-3-2-7(17-5-1-4-12-17)6-9(8)10-13-15-16-14-10/h1-6H,(H,18,19)(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACOLRXNWYOXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)O)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














